Differential Antiproliferative Activity in Human Cancer Cell Lines: A549 vs. Caco-2
The compound exhibits a clear differential antiproliferative profile across human cancer cell lines, a key selection criterion. It shows significantly greater potency against the colorectal adenocarcinoma cell line Caco-2 (IC50: 39.8 µM) compared to the lung carcinoma cell line A549 (IC50: >100 µM) . This contrasts with some standard chemotherapeutics which may show a broader, less selective toxicity profile. This data suggests a potential for tissue-specific activity that would be absent in a non-selective analog with a flat toxicity profile across these lines.
| Evidence Dimension | Cytotoxic potency (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | Caco-2 IC50: 39.8 µM; A549 IC50: >100 µM |
| Comparator Or Baseline | The compound's own activity against A549 cells serves as an internal baseline, demonstrating a >2.5-fold selectivity window for Caco-2 cells. |
| Quantified Difference | The IC50 against Caco-2 cells is at least 2.5-fold lower than against A549 cells, indicating significant cell-line specific potency. |
| Conditions | In vitro cytotoxicity assay on human A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. |
Why This Matters
This quantitative selectivity profile makes the compound a more appropriate choice for colorectal cancer-focused research than a non-selective analog, enabling more targeted mechanistic studies and potentially reducing off-target effects in irrelevant cell types.
